
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine, also known as DMXM, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of amphetamine and has been studied for its potential therapeutic applications in treating neurological and psychiatric disorders.
Wirkmechanismus
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine acts as a selective serotonin reuptake inhibitor (SSRI) and a potent serotonin 5-HT2A receptor antagonist. It also has affinity for other serotonin receptors and dopamine receptors. It is believed that the compound's unique mechanism of action may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been found to have anti-inflammatory properties, which may be beneficial for treating neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine in lab experiments is its unique mechanism of action, which may provide insights into the underlying mechanisms of neurological and psychiatric disorders. However, one limitation is that the compound is relatively new and has not been extensively studied, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine. One area of interest is its potential therapeutic applications in treating neurological and psychiatric disorders. Another area of research is the compound's mechanism of action and how it differs from other psychoactive substances. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine can be synthesized using a multi-step process that involves the reaction of 2-methylpropan-1-amine with 4,4-dimethyloxolane-2-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has been studied for its potential therapeutic applications in treating neurological and psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to have a unique mechanism of action that differs from other psychoactive substances, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
(2S)-3-(4,4-dimethyloxolan-2-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8(6-11)4-9-5-10(2,3)7-12-9/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQBWQGPSQCYIU-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(CO1)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CC(CO1)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

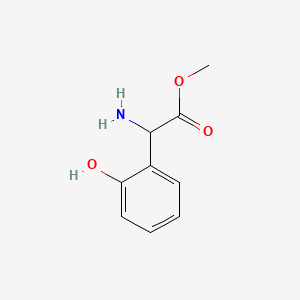
![2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenyl-4-pyrimidinol](/img/structure/B2751386.png)
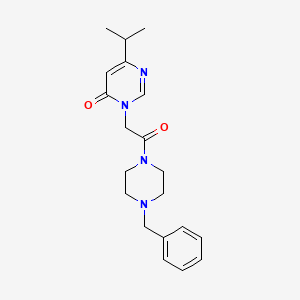
![[4-(Ethenyloxy)phenyl]methanol](/img/structure/B2751391.png)
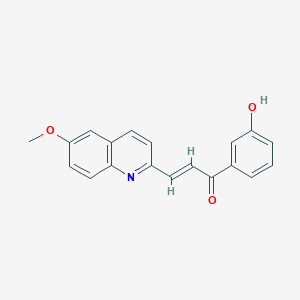
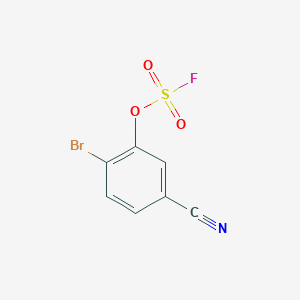
![[(E)-(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]urea](/img/structure/B2751394.png)
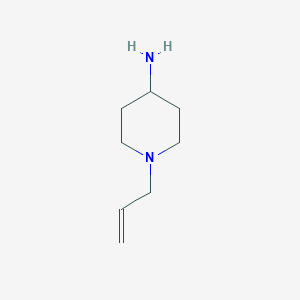
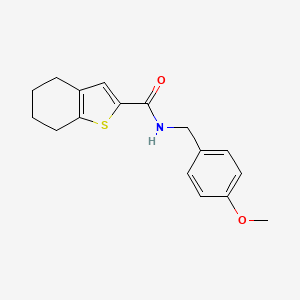

![4-{[(Tert-butoxy)carbonyl]amino}-2,2,6,6-tetramethyloxane-4-carboxylic acid](/img/structure/B2751402.png)
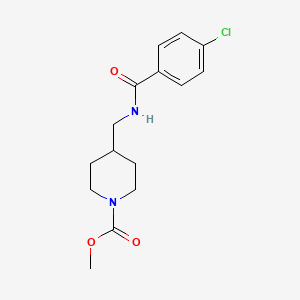

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]acetamide](/img/structure/B2751406.png)